molecular formula C5H4IN5 B136838 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 151266-23-8

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B136838
M. Wt: 261.02 g/mol
InChI Key: HQAIUXZORKJOJY-UHFFFAOYSA-N
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Description

The compound 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative, a fused heterocycle that combines pyrazole and pyrimidine rings. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds, including anticancer, antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic agents .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved through various methods. One approach involves the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which are key intermediates in the synthesis of compounds like sildenafil . Another method includes the glycosylation of persilylated or nonsilylated precursors to yield nucleoside derivatives with potential biological activity . Additionally, microwave-assisted three-component synthesis has been developed for the efficient production of pyrazolo[3,4-d]pyrimidin-4-ones . Furthermore, N-alkylation of pyrazolo[3,4-d]pyrimidine analogs has been performed using N-iodosuccinimide as an iodinating agent to obtain 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which can be further modified to produce various derivatives .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of pyrazolo[3,4-d]pyrimidine derivatives have been explored using Hartree Fock and density functional theory methods. These studies provide insights into the optimized geometrical parameters, molecular electrostatic potentials, and HOMO-LUMO gaps, indicating the chemical reactivity of the molecule . NMR analysis has also been employed to study the structure of substituted pyrazolo[3,4-d]pyrimidines-4-amines, with two-dimensional techniques allowing for complete spectral assignment .

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, click chemistry has been used to synthesize triazolyl-substituted pyrazolo[3,4-d]pyrimidin-4-amines, which show activity against the PfPK7 kinase of Plasmodium falciparum . Additionally, the synthesis of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines has been reported, with these derivatives showing moderate to good antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The small HOMO-LUMO energy gap suggests high chemical reactivity and the potential for charge transfer within the molecule . The antimicrobial activity of these compounds has been linked to their physicochemical properties, such as short-range van der Waals forces, dipole moments, and atomic charges . The inhibition properties of pyrazolo[3,4-d]pyrimidine analogs against acetylcholinesterase and carbonic anhydrase have been evaluated, with some derivatives showing potent inhibitory effects .

Scientific Research Applications

Synthesis Processes and Chemical Properties

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been a subject of interest due to its significance in the synthesis of biologically active compounds. The compound has been synthesized using various techniques, demonstrating its versatile nature in chemical reactions. For instance, it was synthesized from commercially available aminopyrazolopyrimidine using N-iodosuccinimide as an iodinating agent. The process involved nucleophilic substitution and was conducted under mild temperature conditions (Aydin, Anil, & Demir, 2021). Furthermore, a three-component microwave-assisted method was developed for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, offering advantages like short reaction time and pot- and step-economy (Ng, Tiekink, & Dolzhenko, 2022).

Biological Activities and Applications

The derivatives of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown promising biological activities, making them a focal point in pharmacological research. They have been tested for their ability to inhibit enzymes like acetylcholinesterase and human carbonic anhydrase isoforms, with significant inhibition constants, highlighting their potential in therapeutic applications (Aydin, Anil, & Demir, 2021). Additionally, some derivatives have shown potent and broad-spectrum anticancer activities, further underscoring the compound’s relevance in the development of new therapeutic agents (Singla, Luxami, Singh, Tandon, & Paul, 2017).

Molecular Structure and Mechanistic Insights

Structural Analysis and Molecular Properties

Detailed studies have been conducted to analyze the molecular structure and properties of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. Investigations using techniques like NMR, X-ray crystallography, and IR spectroscopy have provided insights into the compound’s structural features and reactivity. For instance, studies involving density functional theory calculations revealed insights into the electronic structure, molecular electrostatic potentials, and vibrational spectra of the molecule, which are crucial for understanding its chemical behavior and reactivity (Shukla, Yadava, & Roychoudhury, 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system .

Future Directions

The compound has potential for further exploration in the development of potent and selective inhibitors for malignant malaria parasite calcium-dependent protein kinase 4 (PfCDPK4) to prevent the spread of malaria to mosquitoes .

properties

IUPAC Name

3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN5/c6-3-2-4(7)8-1-9-5(2)11-10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAIUXZORKJOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364058
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

151266-23-8
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
BO Aydin, D Anil, Y Demir - Archiv der Pharmazie, 2021 - Wiley Online Library
Fused pyrimidines, especially pyrazolo[3,4‐d]pyrimidines, are among the most preferred building blocks for pharmacology studies, as they exhibit a broad spectrum of biological activity. …
Number of citations: 23 onlinelibrary.wiley.com
A Wang, X Li, C Chen, H Wu, Z Qi, C Hu… - Journal of Medicinal …, 2017 - ACS Publications
FLT3-ITD mutant has been observed in about 30% of AML patients and extensively studied as a drug discovery target. On the basis of our previous study that ibrutinib (9) exhibited …
Number of citations: 33 pubs.acs.org
Y Yin, CJ Chen, RN Yu, L Shu, TT Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
Janus kinases (JAKs) regulate various cancers and immune responses and are targets for the treatment of cancers and immune diseases. A new series of 1H-pyrazolo[3,4-d]pyrimidin-4…
Number of citations: 19 www.sciencedirect.com
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized. Structure–activity relationship (SAR) analysis of these compounds led to …
Number of citations: 45 pubs.acs.org
X Li, A Wang, K Yu, Z Qi, C Chen, W Wang… - Journal of Medicinal …, 2015 - ACS Publications
FLT3-ITD mutant has been observed in about 30% of AML patients and extensively studied as a drug discovery target. On the basis of the structure of PCI-32765 (ibrutinib), a BTK …
Number of citations: 30 pubs.acs.org
N Zheng, Q Hao, K Lin, J Pan, Y Li, W Zhou - Bioorganic & Medicinal …, 2019 - Elsevier
A new series of 1-substituted pyrazolopyrimidine derivatives were synthesized as potent BTK inhibitors and they were evaluated by enzyme-based assay and anti-proliferation against …
Number of citations: 12 www.sciencedirect.com
Y Li, Y Xiong, G Zhang, L Zhang, W Yang… - Journal of medicinal …, 2018 - ACS Publications
We herein report the structural optimization and structure–activity relationship studies of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as a new class of …
Number of citations: 35 pubs.acs.org
D Joshi, R Bahekar, S Soman, P Jadav, D Patel… - Bioorganic …, 2023 - Elsevier
To discover the best-in-class Bruton’s Tyrosine Kinase (BTK) inhibitors, for th treatment of autoimmune disorders like cancer (B-Cell Lymphoma (BCL)) and rheumatoid arthritis (RA), in …
Number of citations: 1 www.sciencedirect.com
X Wu, Z Liu, C Gan, W Wei, Q Zhang, H Liu, H Que… - Bioorganic …, 2022 - Elsevier
Gastric cancer is the second most lethal cancer across the world. With the progress in therapeutic approaches, the 5-year survival rate of early gastric cancer can reach > 95%. However…
Number of citations: 2 www.sciencedirect.com
N Todorovic, E Awuah, T Shakya, GD Wright… - Tetrahedron letters, 2011 - Elsevier
The parallel synthesis of a library N1- and C3-substituted-pyrazolo[3,4-d]pyrimidines is described. The microwave-assisted approach involves the de novo generation of the heterocyclic …
Number of citations: 34 www.sciencedirect.com

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